molecular formula C15H16N4O3S B2923895 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034621-97-9

4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B2923895
CAS No.: 2034621-97-9
M. Wt: 332.38
InChI Key: PUPGQTKEVTUFDZ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazolo[1,5-a]pyrimidin-6-yl group attached to a benzenesulfonamide moiety, which is further substituted with an ethoxy and a methyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound inhibits CDK2, thereby disrupting the normal cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell proliferation .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, compounds with similar structures have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, compounds with similar structures have shown good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds and thus, solid-state emitters can be designed by proper structural selection . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-6-yl core This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethoxy group can be oxidized to form an ethyl ester.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and palladium on carbon (Pd/C).

  • Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Ethyl benzenesulfonamide

  • Reduction: Aminobenzenesulfonamide

  • Substitution: N-substituted benzenesulfonamides

Scientific Research Applications

This compound has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a therapeutic agent due to its biological activity.

  • Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidin-6-yl benzenesulfonamide: Similar structure but lacks the ethoxy and methyl groups.

  • 4-Ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide: Similar structure but lacks the methyl group.

  • 3-Methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide: Similar structure but lacks the ethoxy group.

Uniqueness: The presence of both the ethoxy and methyl groups in 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide provides it with unique chemical and biological properties compared to its analogs. These groups can influence the compound's solubility, reactivity, and biological activity.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-3-22-14-5-4-13(8-11(14)2)23(20,21)18-12-9-16-15-6-7-17-19(15)10-12/h4-10,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPGQTKEVTUFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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